Methyl 4-(acetyloxy)-5-acetamido-2-hydroxy-6-[1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate
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Overview
Description
Methyl 4-(acetyloxy)-5-acetamido-2-hydroxy-6-[1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate is a complex organic compound with a variety of functional groups, including ester, amide, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetyloxy)-5-acetamido-2-hydroxy-6-[1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes esterification, amidation, and acetylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(acetyloxy)-5-acetamido-2-hydroxy-6-[1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Methyl 4-(acetyloxy)-5-acetamido-2-hydroxy-6-[1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(acetyloxy)-5-acetamido-2-hydroxy-6-[1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(acetyloxy)-5-amino-2-hydroxy-6-[1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate
- Methyl 4-(acetyloxy)-5-acetamido-2-hydroxy-6-[1,2,3-tris(acetyloxy)butyl]oxane-2-carboxylate
Uniqueness
Methyl 4-(acetyloxy)-5-acetamido-2-hydroxy-6-[1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 5-acetamido-4-acetyloxy-2-hydroxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO13/c1-9(22)21-16-14(31-11(3)24)7-20(28,19(27)29-6)34-18(16)17(33-13(5)26)15(32-12(4)25)8-30-10(2)23/h14-18,28H,7-8H2,1-6H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKDMYCBPKFKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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